molecular formula C13H16BClO4 B6323754 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 2096995-09-2

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B6323754
CAS No.: 2096995-09-2
M. Wt: 282.53 g/mol
InChI Key: RVBLKIULXILYPJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The dioxaborinane moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of the benzoic acid derivative with an aryl halide.

Scientific Research Applications

2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of new biochemical probes and as a precursor for bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The dioxaborinane moiety can form stable complexes with various substrates, facilitating reactions such as coupling. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)9-4-5-11(15)10(6-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLKIULXILYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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